1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1029716-44-6

Cat. No.: VC2816419

Molecular Formula: C13H23BN2O3

Molecular Weight: 266.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1029716-44-6 |

|---|---|

| Molecular Formula | C13H23BN2O3 |

| Molecular Weight | 266.15 g/mol |

| IUPAC Name | 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C13H23BN2O3/c1-7-17-10(2)16-9-11(8-15-16)14-18-12(3,4)13(5,6)19-14/h8-10H,7H2,1-6H3 |

| Standard InChI Key | IZKVGEWCELXYRI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)OCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)OCC |

Introduction

Chemical Identity and Structure

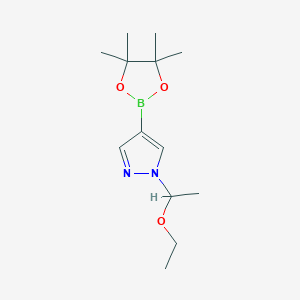

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole consists of a pyrazole ring with a protective 1-(1-ethoxyethyl) group at the N1 position and a pinacol boronic ester moiety at the C4 position. The compound is identified by the CAS Registry Number 1029716-44-6 and is known by several synonyms in the chemical community . The chemical structure incorporates a five-membered pyrazole heterocycle containing two adjacent nitrogen atoms, with the boronic ester functionality providing a reactive site for various transformations.

Basic Identification Information

Table 1: Chemical Identity Information

| Parameter | Details |

|---|---|

| Chemical Name | 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

| CAS Registry Number | 1029716-44-6 |

| Molecular Formula | C₁₃H₂₃BN₂O₃ |

| Molecular Weight | 266.14 g/mol |

| InChI | InChI=1S/C13H23BN2O3/c1-7-17-10(2)16-9-11(8-15-16)14-18-12(3,4)13(5,6)19-14/h8-10H,7H2,1-6H3 |

| InChIKey | IZKVGEWCELXYRI-UHFFFAOYSA-N |

| SMILES | CCOC(C)N1C=C(C=N1)B1OC(C)(C)C(C)(C)O1 |

The compound features several common synonyms in literature and commercial catalogs, including 1-(1-Ethoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester, 1-(1-ethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and (1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL)BORONIC ACID PINACOL ESTER .

Physical and Chemical Properties

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits distinct physical and chemical properties that influence its applications and handling requirements. The compound appears as a white to pale yellow solid under standard conditions and demonstrates specific solubility patterns in various solvents .

Physical Properties

Table 2: Physical Properties

Chemical Properties

The compound's chemical reactivity is primarily determined by its boronic ester functionality, which makes it an excellent reagent for cross-coupling reactions. The pyrazole heterocycle provides additional reactivity patterns through its aromatic nitrogen-containing structure.

Table 3: Chemical Properties

| Property | Value | Reference |

|---|---|---|

| pKa | 1.55±0.10 (Predicted) | |

| Reactivity | Participates in Suzuki-Miyaura cross-coupling reactions | |

| Stability | Sensitive to air; should be stored under inert gas conditions |

The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, while the pyrazole ring allows for interactions via hydrogen bonding and π-π interactions. These properties contribute to the compound's versatility in organic synthesis.

Synthesis Methods

Several methodologies have been developed for the synthesis of 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, with variations in starting materials, reagents, and reaction conditions. The most common approaches involve lithiation-boronation sequences or Grignard reagent intermediates.

Grignard-Mediated Synthesis

One efficient method for preparing 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves the use of an isopropyl magnesium chloride/lithium chloride complex with 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole, followed by reaction with a boronic ester precursor .

Table 4: Grignard-Mediated Synthesis Conditions

The synthesis proceeds by treating 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole with the Grignard reagent at room temperature, followed by cooling to -20°C and addition of 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. After warming to room temperature and appropriate workup, the product is obtained as a colorless oil in excellent yield .

Lithiation-Boronation Protocol

An alternative approach involves direct lithiation of pyrazole compounds followed by boronation. This method has been particularly useful for preparing various pyrazolylboronic esters, including those with trifluoromethyl substituents .

The lithiation-boronation protocol typically involves treating the appropriate pyrazole with n-butyllithium in THF at low temperature (-78°C), followed by addition of a boron source such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This method allows for regioselective functionalization at the C4 or C5 position of the pyrazole ring, depending on the substitution pattern and reaction conditions.

Applications in Organic Synthesis

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The compound is extensively used in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides to form new carbon-carbon bonds . These reactions typically employ palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM, along with appropriate bases like K₂CO₃ or K₃PO₄ in solvents such as 1,4-dioxane or toluene .

Table 5: Typical Suzuki-Miyaura Reaction Conditions

| Component | Common Examples | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂·DCM | |

| Base | K₃PO₄, Na₂CO₃, KOAc | |

| Solvent | 1,4-dioxane, THF, toluene | |

| Additives | HCOOK (to suppress homo-coupling) | |

| Temperature | 80-85°C |

The cross-coupling reactions with this boronic ester can sometimes face challenges such as homo-coupling of the boronic ester and hydrolytic protodeboronation. Research has shown that the addition of potassium formate can help suppress homo-coupling, though protodeboronation may still occur under certain conditions .

Synthesis of Functionalized Pyrazoles

The compound serves as an important intermediate in the preparation of diverse pyrazole derivatives with potential applications in medicinal chemistry and materials science . By utilizing the reactive boronic ester functionality, various substituents can be introduced at the C4 position of the pyrazole ring through appropriate cross-coupling reactions.

For example, the compound has been utilized in sequential cross-coupling strategies to prepare highly functionalized pyrazoles with multiple substituents . These reactions enable the construction of complex 1,4,5-tri(hetero)aryl-3-substituted pyrazole derivatives through regioselective functionalization steps .

Biological Applications

1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives demonstrate significant potential in various biological applications, particularly in agricultural contexts.

Agricultural Applications

The compound is described as a broad-spectrum fungicide (referred to as TBPEP) with applications in agriculture and horticulture for controlling various crop diseases affecting vegetables, fruits, corn, rice, and grapes . It exhibits effective inhibitory activity against a variety of fungi, including strains that have developed resistance to traditional fungicidal agents .

Table 6: Agricultural Applications

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those incorporating functionalized pyrazole rings . Pyrazole-containing compounds have demonstrated diverse biological activities, including anti-inflammatory, antifungal, antibacterial, and anticancer properties, making them important scaffolds in drug discovery programs .

The compound should be protected from air exposure as it demonstrates sensitivity to atmospheric conditions that can lead to degradation. For optimal stability, it should be stored in a cool, dark place in sealed containers.

Personal protective equipment including gloves, safety goggles, and protective clothing should be worn when handling the compound . All operations should be conducted in accordance with proper laboratory protocols to minimize exposure and potential accidents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume